molecular formula C16H15ClN2O3 B13621548 2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide

2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide

Cat. No.: B13621548
M. Wt: 318.75 g/mol
InChI Key: LLDONXQRYFFJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide is an organic compound with a complex structure that includes a chloro-substituted benzamide core and an ethoxy-hydroxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide typically involves a multi-step process. One common method includes the condensation of 2-chloro-5-aminobenzamide with 4-ethoxy-2-hydroxybenzaldehyde under acidic or basic conditions to form the desired Schiff base. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form secondary amines.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as primary amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to bind to bacterial enzymes, inhibiting their function and leading to cell death. The compound may also interact with cellular pathways involved in inflammation and cancer, modulating the activity of key proteins and signaling molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-5-{[(4-methoxy-2-hydroxyphenyl)methylidene]amino}benzamide
  • 2-Chloro-5-{[(4-hydroxyphenyl)methylidene]amino}benzamide
  • 2-Chloro-5-{[(4-ethoxyphenyl)methylidene]amino}benzamide

Uniqueness

2-Chloro-5-{[(4-ethoxy-2-hydroxyphenyl)methylidene]amino}benzamide is unique due to the presence of both ethoxy and hydroxy groups on the phenyl ring, which can influence its chemical reactivity and biological activity. This combination of functional groups may enhance its solubility, stability, and interaction with biological targets compared to similar compounds .

Properties

Molecular Formula

C16H15ClN2O3

Molecular Weight

318.75 g/mol

IUPAC Name

2-chloro-5-[(4-ethoxy-2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C16H15ClN2O3/c1-2-22-12-5-3-10(15(20)8-12)9-19-11-4-6-14(17)13(7-11)16(18)21/h3-9,20H,2H2,1H3,(H2,18,21)

InChI Key

LLDONXQRYFFJMN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1)C=NC2=CC(=C(C=C2)Cl)C(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.